![molecular formula C16H23N3O4S B4588693 N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4588693.png)
N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(2,5-Dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a sulfonamide group, an ethyl group, and a dimethoxyphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,5-Dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution with the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethoxybenzyl chloride and aluminum chloride as a catalyst.
Ethylation and Methylation: The final steps involve the ethylation and methylation of the pyrazole ring using appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of N4-[1-(2,5-Dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,5-Dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or substituted sulfonamides.
Scientific Research Applications
N~4~-[1-(2,5-Dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(2,5-Dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar structural features.
5-Amino-pyrazoles: A class of compounds with a pyrazole ring and amino group, known for their diverse biological activities.
Uniqueness
N~4~-[1-(2,5-Dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonamide group with a dimethoxyphenyl and pyrazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-5-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-6-19-12(3)16(10-17-19)24(20,21)18-11(2)14-9-13(22-4)7-8-15(14)23-5/h7-11,18H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTIIMJFGYACDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC(C)C2=C(C=CC(=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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